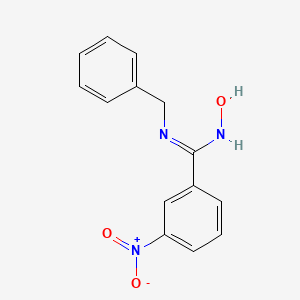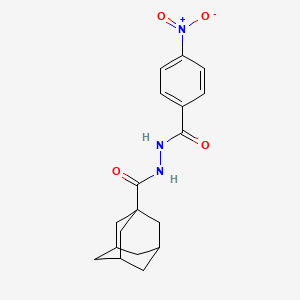
N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide
Vue d'ensemble
Description
N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide, commonly known as BNH, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. BNH is a nitric oxide (NO) donor, which means it can release NO upon enzymatic or chemical activation. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. Therefore, BNH has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
BNH releases N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide upon enzymatic or chemical activation, which can activate the soluble guanylate cyclase (sGC) and increase the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that can regulate various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. BNH can also directly interact with proteins, such as metalloproteins and heme-containing proteins, and modify their activity. Therefore, the mechanism of action of BNH is complex and involves both N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide-dependent and N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide-independent pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BNH are diverse and depend on the concentration, duration, and mode of administration. At low concentrations, BNH can enhance N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide production and improve endothelial function, which can reduce blood pressure and improve vascular health. At high concentrations, BNH can induce oxidative stress and DNA damage, which can lead to cell death and tissue injury. Moreover, BNH can interact with various proteins and enzymes, such as cytochrome P450 and glutathione S-transferase, and modify their activity, which can affect drug metabolism and detoxification.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BNH in lab experiments include its high stability, easy synthesis, and controllable release of N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide. BNH can also be modified to tune its N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide-release kinetics and target specific tissues or cells. However, the limitations of using BNH include its potential toxicity at high concentrations, the need for specialized equipment and expertise to handle and analyze N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide, and the lack of standardized protocols for its use in different experimental settings.
Orientations Futures
There are several future directions for the research on BNH, including:
1. Developing novel BNH derivatives with improved pharmacokinetic and pharmacodynamic properties.
2. Investigating the role of BNH in modulating the immune response and inflammation.
3. Studying the effects of BNH on mitochondrial function and energy metabolism.
4. Exploring the potential of BNH in treating neurodegenerative diseases, such as Parkinson's and Huntington's disease.
5. Developing new methods for detecting and quantifying N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide release from BNH in vivo and in vitro.
6. Investigating the potential of BNH as a drug delivery system for targeting specific tissues or cells.
In conclusion, BNH is a promising organic compound that has gained significant attention in scientific research due to its potential applications in various fields. BNH can release N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide upon enzymatic or chemical activation, which can modulate various physiological processes and has been studied extensively for its potential therapeutic applications. However, further research is needed to fully understand the mechanism of action and potential limitations of BNH and to develop novel derivatives with improved properties.
Applications De Recherche Scientifique
BNH has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular diseases, and cancer. In neuroscience, BNH has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. BNH has also been studied for its potential cardioprotective effects, as it can reduce myocardial ischemia-reperfusion injury and improve cardiac function. Moreover, BNH has been investigated for its potential anticancer activity, as it can induce apoptosis and inhibit tumor growth in various cancer cell lines.
Propriétés
IUPAC Name |
N'-benzyl-N-hydroxy-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-16-14(15-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)17(19)20/h1-9,18H,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACYWSMHFWHIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)[N+](=O)[O-])NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-phenyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B3833002.png)
![3-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3833006.png)


![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B3833031.png)
![3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B3833038.png)
![4-{[3-(diethylamino)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B3833041.png)


![N-[2-(1-piperidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3833070.png)

![8-[(2Z)-5-methyl-2-phenylhex-2-en-1-yl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3833101.png)
